molecular formula C5H10N4 B1417853 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine CAS No. 856862-33-4

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

Cat. No. B1417853
M. Wt: 126.16 g/mol
InChI Key: PSVMALBLCATEMC-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” is a chemical compound that belongs to the class of organic compounds known as triazoles . It has a molecular weight of 126.16 . The compound is used in early discovery research .


Synthesis Analysis

The synthesis of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” and its derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” has been analyzed using various techniques. The InChI code for the compound is “1S/C5H10N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2-3,6H2,1H3;2*1H” and the SMILES string is "Cl.Cl.Cn1ncnc1CCN" .


Chemical Reactions Analysis

The chemical reactions involving “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” have been studied in the context of its complexes with other compounds . The compound has been used in the synthesis of novel 1,2,4-triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” include its molecular weight of 126.16 . The compound is a solid and its storage class code is 11, which denotes combustible solids .

Scientific Research Applications

  • Antiviral Applications : Compounds related to 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine have shown potential in antiviral applications, particularly against COVID-19. For instance, certain derivatives were synthesized and evaluated for their ability to inhibit the main coronavirus protease, which is crucial in the propagation of the disease (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

  • DNA Interaction and Anticancer Properties : Some Cu(II) complexes of triazole derivatives have shown the ability to bind DNA and exhibit nuclease activity. These complexes have been studied for their potential as anticancer agents, demonstrating low toxicity in various cancer cell lines (Kumar et al., 2012).

  • Chemical Synthesis and Properties : Research has been conducted on the synthesis, structure, and properties of various N-R-amides and hydrazides of 2-[4-R-5-(3'-methylxanthine-7'-yl)-1,2,4-triazole-3-ylthio]acetic acid. This work has been important for understanding the chemical processes and potential biological activities of these compounds (Hotsulia, 2018).

  • Fungicidal Activity : Novel 1,2,4-triazole derivatives have been designed and synthesized, showing significant antifungal activities against various phytopathogens. This research is significant in developing new fungicides (Bai et al., 2020).

  • Antidepressant Activity : Some synthesized derivatives of 5-aryl-1H-1,2,4-triazoles have been evaluated for their antidepressant activity, providing insights into the potential therapeutic uses of these compounds in treating depression (Radhika, Venkatesham, & Sarangapani, 2011).

  • Antimicrobial Activity : Studies on various substituted 1,2,3-triazoles have shown their potential in antimicrobial applications. The synthesized compounds have been characterized and tested for their effectiveness against different microbial strains (Holla et al., 2005).

  • Optical Activity : Investigations into the optical activity of certain S-derivatives of triazole compounds have provided valuable information for drug design, particularly in understanding the behavior of optical isomers (Karpun et al., 2022).

properties

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-5(2-3-6)7-4-8-9/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVMALBLCATEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650921
Record name 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

CAS RN

856862-33-4
Record name 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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